Ethanol, 2,2'-((4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)imino)bis-, monohydrochloride
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Overview
Description
Ethanol, 2,2’-((4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)imino)bis-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a triazine ring substituted with cyclopropylamino and propyl groups, and an ethanol moiety. The monohydrochloride form indicates the presence of a single hydrochloride molecule associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)imino)bis-, monohydrochloride typically involves multiple stepsThe final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)imino)bis-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Ethanol, 2,2’-((4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)imino)bis-, monohydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-((4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)imino)bis-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2,2’-(phenylimino)bis-: This compound has a similar ethanol and imino structure but differs in the substituents on the triazine ring.
Ethanol, 2,2’-[(4-amino-3-nitrophenyl)imino]bis-: Another related compound with different substituents on the triazine ring.
Uniqueness
Ethanol, 2,2’-((4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)imino)bis-, monohydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications in research and industry .
Properties
CAS No. |
148296-16-6 |
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Molecular Formula |
C13H24ClN5O2 |
Molecular Weight |
317.81 g/mol |
IUPAC Name |
2-[[4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C13H23N5O2.ClH/c1-2-3-11-15-12(14-10-4-5-10)17-13(16-11)18(6-8-19)7-9-20;/h10,19-20H,2-9H2,1H3,(H,14,15,16,17);1H |
InChI Key |
IHKVDLHYBHYIRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N(CCO)CCO)NC2CC2.Cl |
Origin of Product |
United States |
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